

(R)-2,3-Diaminopropanoic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2,3-Diaminopropanoic acid

Cat. No.: B154884

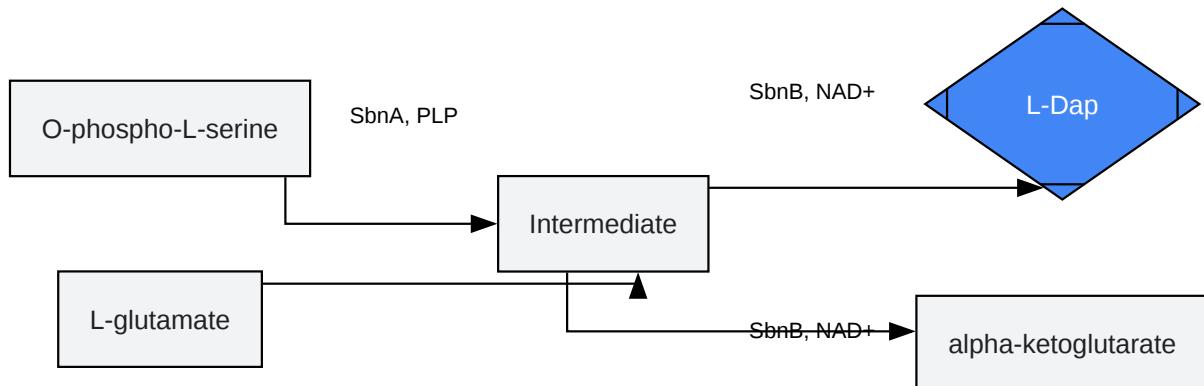
[Get Quote](#)

An In-depth Technical Guide to (R)-2,3-Diaminopropanoic Acid

This technical guide provides a comprehensive overview of **(R)-2,3-Diaminopropanoic acid**, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. This document details its chemical identifiers, synthesis methodologies, and biological activities, presenting data in a structured format for clarity and ease of comparison.

Chemical Identifiers

(R)-2,3-Diaminopropanoic acid, also known as 3-amino-D-alanine, is structurally analogous to alanine with an additional amino group.^[1] Its chemical identity is defined by several key identifiers as summarized in the table below.


Identifier	Value
CAS Number	1915-96-4
PubChem CID	638152
Molecular Formula	C3H8N2O2
Molecular Weight	104.11 g/mol [1]
IUPAC Name	(2R)-2,3-diaminopropanoic acid [1]
InChI	InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m1/s1 [1]
InChIKey	PECYZEOJVXMISF-UWTATZPHSA-N [1]
SMILES	C(--INVALID-LINK--N)N [1]

Synthesis of (R)-2,3-Diaminopropanoic Acid

The synthesis of 2,3-diaminopropanoic acid can be achieved through both biological and chemical methodologies. The stereochemistry of the final product is a critical aspect of its synthesis.

Biosynthesis

In biological systems, 2,3-diaminopropionate is synthesized from serine through a reaction mediated by pyridoxal phosphate (PLP).[\[2\]](#) In the bacterium *Staphylococcus aureus*, L-2,3-diaminopropionic acid (L-Dap) is a precursor for the siderophore staphyloferrin B. The biosynthesis involves the enzymes SbnA and SbnB. SbnA utilizes O-phospho-L-serine and L-glutamate to produce an intermediate, which is then acted upon by SbnB, an NAD⁺ dependent enzyme, to yield L-Dap and α-ketoglutarate.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Biosynthesis of L-2,3-diaminopropionic acid in *S. aureus*.

Chemical Synthesis

A synthetic route to prepare orthogonally protected methyl esters of L-2,3-diaminopropanoic acid has been developed starting from the commercially available $\text{Na-Fmoc-O-tert-butyl-d-serine}$.^[4] This multi-step process preserves the chirality of the starting material.^[4]

Experimental Protocol:

The synthesis involves the following key steps:

- **Aldehyde Formation:** The starting material, $\text{Na-Fmoc-O-tert-butyl-d-serine}$, is converted to the corresponding aldehyde.^[4]
- **Reductive Amination:** The aldehyde undergoes reductive amination with primary amines or sulfonamides, a reaction facilitated by the Lewis acid titanium(IV) isopropoxide (Ti(OiPr)_4).^{[4][5]} This step introduces the second amino group.
- **Oxidation:** The alcoholic function of the resulting 2,3-diaminopropanol derivative is then oxidized to a carboxylic acid.^{[4][5]} This can be achieved using reagents such as 1,3,5-trichloro-2,4,6-triazinetrione (TCCA) in the presence of (2,2,6,6-tetramethylpiperidi-1-yl)oxyl (TEMPO).^[4]

- Protection and Deprotection: Throughout the synthesis, protecting groups such as 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) are used to selectively mask the amino groups, allowing for controlled reactions.[4]

[Click to download full resolution via product page](#)

Caption: Chemical synthesis workflow for protected L-2,3-diaminopropanoic acid.

Biological Activity and Applications

(R)-2,3-Diaminopropionic acid and its derivatives exhibit a range of biological activities and have potential applications in drug development.

Natural Occurrence and Precursor Role

2,3-Diaminopropionic acid is a non-proteinogenic amino acid found in various secondary metabolites, including the antibiotic zwittermicin A and tuberactinomycin.[2] It serves as a vital precursor in the biosynthesis of numerous biologically active compounds, such as antibiotics and siderophores for iron acquisition.[6]

Antimicrobial and Enzyme Inhibitory Activity

The accumulation of L-2,3-diaminopropionic acid has been shown to be toxic to the bacterium *Salmonella enterica*, causing growth inhibition by disrupting several metabolic pathways.[6] Furthermore, synthetic derivatives have been developed as potent antimicrobial agents. For instance, N3-(iodoacetyl)-L-2,3-diaminopropionic acid is an irreversible inactivator of bacterial and fungal glucosamine-6-phosphate synthase, a key enzyme in cell wall biosynthesis.[7] Peptide conjugates of this derivative have demonstrated effective delivery into bacterial and fungal cells via peptide transport systems.[7]

Gene Delivery Applications

Polymers synthesized from N-substituted L-2,3-diaminopropionic acid (DAPEGs) are being explored as cell-penetrating polymers for gene delivery.[8] These cationic polymers can form complexes with DNA and facilitate its entry into cells, showing promise for non-viral gene therapy applications.[8]

Conclusion

(R)-2,3-Diaminopropanoic acid is a versatile molecule with significant potential in various scientific and therapeutic fields. Its unique structure as a diamino acid makes it a valuable building block for the synthesis of bioactive compounds. The detailed understanding of its chemical and biosynthetic pathways, coupled with ongoing research into its biological activities, paves the way for the development of novel antimicrobial agents, enzyme inhibitors, and tools for biotechnology. The experimental protocols outlined in the literature provide a solid foundation for the continued investigation and utilization of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-2,3-Diaminopropanoic acid | C3H8N2O2 | CID 638152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-L-Diaminopropanoic Acid (L-Dap) Methyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial properties of N3-(iodoacetyl)-L-2,3-diaminopropanoic acid-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [(R)-2,3-Diaminopropanoic acid CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154884#r-2-3-diaminopropanoic-acid-cas-number-and-chemical-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com